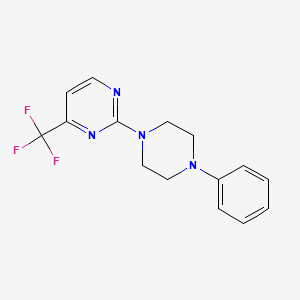![molecular formula C18H23N3OS B12239968 1-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B12239968.png)
1-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]-4-(2-methoxyphenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]-4-(2-methoxyphenyl)piperazine is a complex organic compound that features a unique combination of a thiazole ring, a piperazine ring, and a methoxyphenyl group
Preparation Methods
The synthesis of 1-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]-4-(2-methoxyphenyl)piperazine typically involves multiple steps, starting with the preparation of the thiazole ring. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. The piperazine ring is then introduced through a nucleophilic substitution reaction, where the thiazole derivative reacts with a piperazine derivative under basic conditions.
Industrial production methods for this compound would likely involve optimizing these synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
1-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]-4-(2-methoxyphenyl)piperazine undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form corresponding reduced derivatives.
Substitution: Electrophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 position, using reagents like halogens or nitro groups.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to break down into its constituent parts
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring typically results in the formation of sulfoxides or sulfones, while reduction can lead to the formation of thiazolidines.
Scientific Research Applications
1-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]-4-(2-methoxyphenyl)piperazine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and antiviral agent due to the biological activity of the thiazole ring
Biological Research: It is used in studies related to enzyme inhibition and receptor binding, particularly in the context of neurological and cardiovascular diseases
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 1-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]-4-(2-methoxyphenyl)piperazine involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial activity through the inhibition of bacterial enzymes or antiviral activity through the disruption of viral replication .
Comparison with Similar Compounds
1-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]-4-(2-methoxyphenyl)piperazine can be compared with other thiazole-containing compounds, such as:
Sulfathiazole: An antimicrobial drug that also contains a thiazole ring but differs in its overall structure and specific biological activity.
Ritonavir: An antiretroviral drug that includes a thiazole ring and is used in the treatment of HIV/AIDS.
Abafungin: An antifungal drug with a thiazole ring, used to treat fungal infections.
Properties
Molecular Formula |
C18H23N3OS |
|---|---|
Molecular Weight |
329.5 g/mol |
IUPAC Name |
2-cyclopropyl-4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-1,3-thiazole |
InChI |
InChI=1S/C18H23N3OS/c1-22-17-5-3-2-4-16(17)21-10-8-20(9-11-21)12-15-13-23-18(19-15)14-6-7-14/h2-5,13-14H,6-12H2,1H3 |
InChI Key |
PCDVISQPTJGQRN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC3=CSC(=N3)C4CC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidin-1-yl]-6-(trifluoromethyl)pyridazine](/img/structure/B12239889.png)
![5-Chloro-2-[4-(2-chlorophenyl)piperazin-1-yl]pyrimidine](/img/structure/B12239893.png)
![1-(3-methoxyphenyl)-4-[2-(1H-pyrazol-1-yl)ethyl]piperazine](/img/structure/B12239895.png)
![4-{4-[(3-Bromophenyl)methyl]piperazin-1-yl}-5-methylpyrimidine](/img/structure/B12239905.png)
![6-Methyl-3-[(4-methylphenyl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B12239906.png)
![2-cyclopropyl-N-[(2-fluorophenyl)methyl]-6-(oxan-4-yl)pyrimidin-4-amine](/img/structure/B12239923.png)

![3-{[(6-cyclopropylpyridazin-3-yl)oxy]methyl}-N-(4-fluorophenyl)pyrrolidine-1-carboxamide](/img/structure/B12239934.png)
![2-Cyclopropyl-4-methyl-6-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B12239940.png)
![N-[1-(4-fluoro-1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanecarboxamide](/img/structure/B12239942.png)
![3-[(2,6-Difluorophenyl)methyl]-1-(oxan-4-yl)urea](/img/structure/B12239945.png)
![6-[4-(3-Chlorophenyl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B12239952.png)
![2-{4-[2-(methylsulfanyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B12239956.png)

